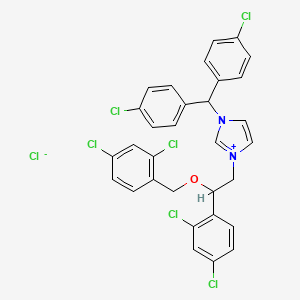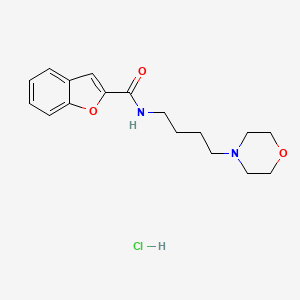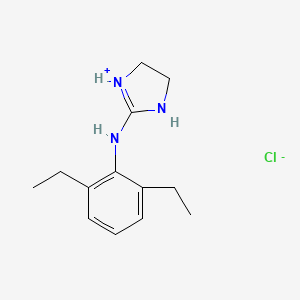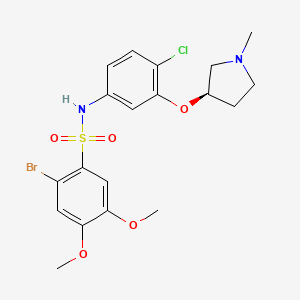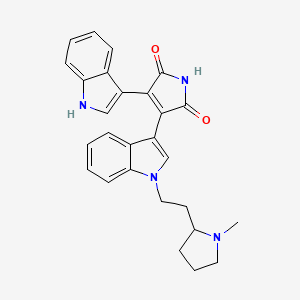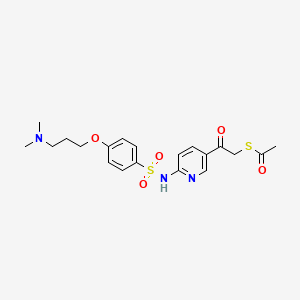
S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate
Übersicht
Beschreibung
KD 5170 ist eine neuartige Verbindung, die für ihre potente Hemmung von Histon-Deacetylasen bekannt ist. Histon-Deacetylasen sind Enzyme, die eine entscheidende Rolle bei der Regulation der Genexpression spielen, indem sie Acetylgruppen von Histonproteinen entfernen, was zu einer Chromatinverdichtung und transkriptioneller Repression führt. KD 5170 hat sowohl in vitro als auch in vivo eine breite Antitumoraktivität gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
KD 5170 wird durch eine Reihe chemischer Reaktionen synthetisiert, ausgehend von leicht verfügbaren Ausgangsmaterialien. Die Synthese beinhaltet die Bildung einer Mercaptoketon-Einheit, die für ihre Histon-Deacetylase-inhibitorische Aktivität entscheidend ist. Der Syntheseweg umfasst Schritte wie nukleophile Substitution, Oxidation und Kondensationsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel, kontrollierter Temperaturen und spezifischer Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von KD 5170 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Skalierbarkeit, Kosteneffizienz und ökologische Nachhaltigkeit optimiert. Dies beinhaltet die Verwendung von Großreaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungsverfahren, um KD 5170 in großen Mengen zu produzieren und gleichzeitig eine hohe Qualität und Konsistenz zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
KD 5170 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: KD 5170 kann oxidiert werden, um Sulfoxid- und Sulfon-Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiol-Derivate zu bilden.
Substitution: KD 5170 kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Analoga zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxid-, Sulfon- und Thiol-Derivate, die weiter modifiziert werden können, um die biologische Aktivität und Selektivität von KD 5170 zu verbessern .
Wissenschaftliche Forschungsanwendungen
KD 5170 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Histon-Deacetylasen und ihre Rolle bei der Genregulation zu untersuchen.
Biologie: In der Forschung eingesetzt, um die epigenetische Regulation der Genexpression und ihre Auswirkungen auf zelluläre Prozesse zu verstehen.
Medizin: Als potenzieller Antikrebswirkstoff untersucht, insbesondere bei der Behandlung hämatologischer Malignome und solider Tumoren.
Industrie: Wird bei der Entwicklung neuer Therapeutika und als Referenzverbindung bei der Medikamentenforschung und -entwicklung eingesetzt .
Wirkmechanismus
KD 5170 übt seine Wirkung aus, indem es Histon-Deacetylasen hemmt, was zur Anhäufung acetylierter Histone führt. Dies führt zu einer offenen Chromatinstruktur und erhöhter transkriptioneller Aktivität von Tumorsuppressorgenen. Die Verbindung zielt sowohl auf Histon-Deacetylasen der Klasse I als auch der Klasse II ab, wobei das katalytische Zinkion im aktiven Zentrum des Enzyms koordiniert wird. Diese Hemmung stört den Deacetylierungsprozess, was zu einem Zellzyklusarrest, Apoptose und reduziertem Tumorwachstum führt .
Wissenschaftliche Forschungsanwendungen
KD 5170 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in gene regulation.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: Investigated for its potential as an anticancer agent, particularly in the treatment of hematological malignancies and solid tumors.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Wirkmechanismus
KD 5170, also known as S-(2-(6-(4-(3-(Dimethylamino)propoxy)phenylsulfonamido)pyridin-3-yl)-2-oxoethyl) ethanethioate, is a novel mercaptoketone-based histone deacetylase (HDAC) inhibitor .
Target of Action
KD 5170 is a potent, non-selective HDAC inhibitor . It targets various HDAC isoforms, including HDAC1, HDAC2, HDAC3, HDAC4, and HDAC6 . These HDACs are zinc-dependent hydrolases that play a crucial role in the regulation of gene expression by removing acetyl groups from histones .
Mode of Action
The compound’s inhibitory activity stems from its ability to coordinate the catalytic Zn 2+ in the active site of HDACs . The mercaptoketone moiety in KD 5170 functions as a bidentate or monodentate zinc-binding group . This interaction inhibits the deacetylation process, leading to an increase in histone acetylation .
Biochemical Pathways
KD 5170 affects several biochemical pathways. It induces apoptosis in cancer cells, accompanied by an increase in histone acetylation and activation of caspase-3, caspase-8, and caspase-9 . It also causes a loss of mitochondrial membrane potential, resulting in the release of apoptogenic factors such as cytochrome c, Smac, and apoptosis-inducing factor . Furthermore, KD 5170 induces oxidative stress and oxidative DNA damage in cancer cells .
Result of Action
KD 5170 exhibits broad-spectrum antitumor activity both in vitro and in vivo . It shows significant antiproliferative activity against a variety of human tumor cell lines . In vivo, significant tumor growth inhibition was observed in xenograft models of various cancers, including colorectal cancer, non-small cell lung carcinoma, and prostate cancer .
Action Environment
The action of KD 5170 can be influenced by various environmental factors. For instance, resistance to KD 5170 in myeloma cells was associated with activation of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway . This suggests that the cellular environment and signaling context can impact the compound’s efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
KD 5170 is synthesized through a series of chemical reactions starting from readily available starting materials. The synthesis involves the formation of a mercaptoketone moiety, which is crucial for its histone deacetylase inhibitory activity. The synthetic route includes steps such as nucleophilic substitution, oxidation, and condensation reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of KD 5170 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce KD 5170 in bulk quantities while maintaining high quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
KD 5170 undergoes various chemical reactions, including:
Oxidation: KD 5170 can be oxidized to form sulfoxide and sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: KD 5170 can undergo nucleophilic substitution reactions to form various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxide, sulfone, and thiol derivatives, which can be further modified to enhance the biological activity and selectivity of KD 5170 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Vorinostat: Ein weiterer Histon-Deacetylase-Inhibitor, der zur Behandlung des kutanen T-Zell-Lymphoms eingesetzt wird.
Romidepsin: Ein zyklisches Peptid, das Histon-Deacetylasen hemmt und zur Behandlung des peripheren T-Zell-Lymphoms eingesetzt wird.
Panobinostat: Ein Pan-Histon-Deacetylase-Inhibitor, der in Kombination mit anderen Medikamenten zur Behandlung des multiplen Myeloms eingesetzt wird
Einzigartigkeit von KD 5170
KD 5170 ist aufgrund seiner Mercaptoketon-basierten Struktur einzigartig, die im Vergleich zu anderen Histon-Deacetylase-Inhibitoren unterschiedliche pharmakologische Eigenschaften bietet. Seine breite Aktivität gegen verschiedene Histon-Deacetylase-Isoformen und seine Fähigkeit, oxidativen Stress und DNA-Schäden in Krebszellen zu induzieren, machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung als Antikrebsmittel .
Eigenschaften
IUPAC Name |
S-[2-[6-[[4-[3-(dimethylamino)propoxy]phenyl]sulfonylamino]pyridin-3-yl]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-15(24)29-14-19(25)16-5-10-20(21-13-16)22-30(26,27)18-8-6-17(7-9-18)28-12-4-11-23(2)3/h5-10,13H,4,11-12,14H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUKMWZKTHCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940943-37-3 | |
| Record name | KD-5170 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940943373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KD-5170 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UQK478QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
![2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride](/img/structure/B1662946.png)

